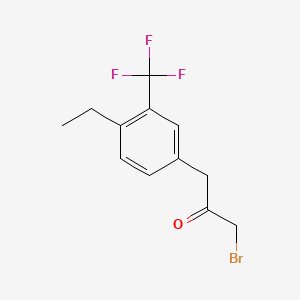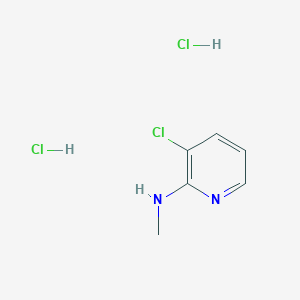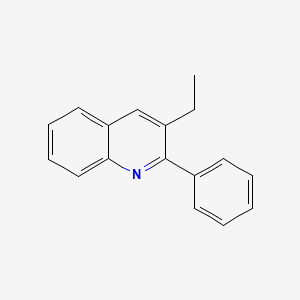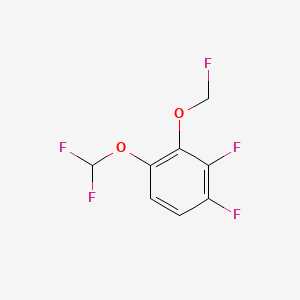
1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C8H5F5O2 It is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like aluminum chloride or iron(III) chloride to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must ensure the safety and containment of fluorine, as it is a highly toxic and corrosive substance. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and methoxy groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxygenated compounds.
Scientific Research Applications
1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of fluorinated organic molecules and their interactions with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways and biological activity. The methoxy groups can also affect the compound’s solubility and ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene
- 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene
Uniqueness
1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene is unique due to its specific arrangement of fluorine and methoxy groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H5F5O2 |
|---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
1-(difluoromethoxy)-3,4-difluoro-2-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O2/c9-3-14-7-5(15-8(12)13)2-1-4(10)6(7)11/h1-2,8H,3H2 |
InChI Key |
ZIOJCPWRHMJQRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)OCF)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




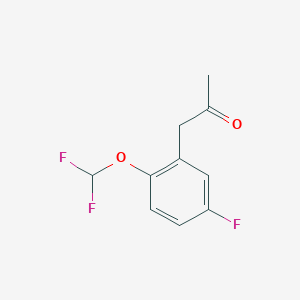
![[(4-Butoxyphenyl)methylideneamino]urea](/img/structure/B14066740.png)
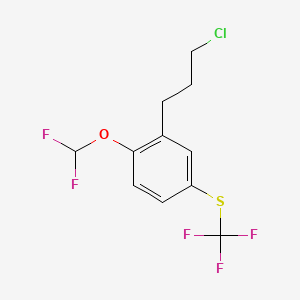
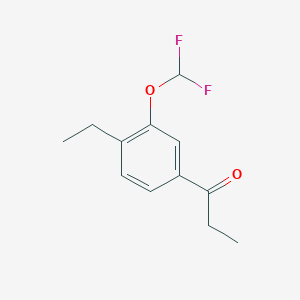
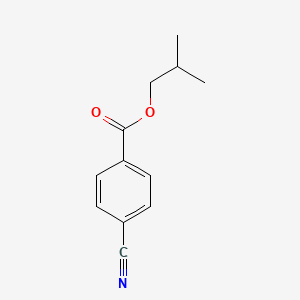
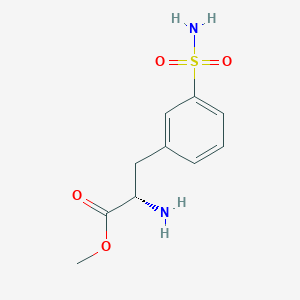
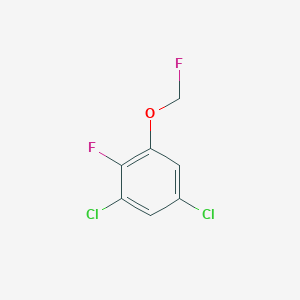
![3,5-dibromo-10-(2-ethylhexyl)-4,7-dithia-10-azatricyclo[6.3.0.02,6]undeca-1(8),2,5-triene-9,11-dione](/img/structure/B14066772.png)
![Pyrrolo[3,4-d]azepine-6(1H)-carboxylic acid, octahydro-, phenylmethyl ester, (3aR,8aS)-](/img/structure/B14066773.png)
